6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenoxybenzyl moiety, and a pyrazolopyridine core. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.
Attachment of the fluorophenoxybenzyl moiety: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Final assembly: The final step involves the coupling of the previously synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, differentiation, and survival . The compound’s unique structure allows it to bind selectively to its targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolopyridine core and exhibit similar biological activities.
Fluorophenoxybenzyl derivatives: Compounds with this moiety are known for their potential therapeutic applications.
Uniqueness
6-CYCLOPROPYL-N~4~-[4-(4-FLUOROPHENOXY)BENZYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively interact with molecular targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25FN4O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[[4-(4-fluorophenoxy)phenyl]methyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H25FN4O2/c1-2-13-31-25-23(16-29-31)22(14-24(30-25)18-5-6-18)26(32)28-15-17-3-9-20(10-4-17)33-21-11-7-19(27)8-12-21/h3-4,7-12,14,16,18H,2,5-6,13,15H2,1H3,(H,28,32) |
InChI Key |
TZFVKWHVFBYXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Origin of Product |
United States |
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